molecular formula C10H7ClN2O2S B2970134 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde CAS No. 338954-26-0

2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde

Cat. No. B2970134
CAS RN: 338954-26-0
M. Wt: 254.69
InChI Key: YIRQYAVZWIHRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde” is a chemical compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .


Molecular Structure Analysis

Thiadiazole is a bioisostere of pyrimidine and oxadiazole, which allows compounds bearing this moiety to present a broad spectrum of pharmacological properties . The relatively good liposolubility of thiadiazoles is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde has been used in a variety of scientific research applications, including the study of protein-protein interactions, the tracking of drug binding, and the monitoring of changes in the environment. This compound has also been used to study the effects of various drugs on cellular processes, as well as to monitor the activity of enzymes. Additionally, this compound has been used to study the structure and dynamics of proteins, as well as to detect the presence of specific molecules in a sample.

Advantages and Limitations for Lab Experiments

The use of 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde for laboratory experiments has several advantages. This compound is a small molecule that is easily synthesized and can be used to track changes in the environment. Additionally, this compound is capable of binding to a variety of targets and can be used to study the interactions between proteins and other molecules. However, this compound has some limitations, such as its relatively short half-life and its potential to interfere with certain cellular processes.

Future Directions

There are several potential future directions for the use of 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde in scientific research. For example, this compound could be used to study the interactions between proteins and other molecules in a more detailed manner, as well as to monitor the binding of drugs to their targets in a more precise manner. Additionally, this compound could be used to study the effects of different drugs on cellular processes, as well as to monitor the activity of enzymes in a more precise manner. Furthermore, this compound could be used to study the structure and dynamics of proteins in a more detailed manner, as well as to detect the presence of specific molecules in a sample. Finally, this compound could be used to study the effects of environmental changes, such as changes in pH, temperature, and light intensity, on cellular processes.

Synthesis Methods

2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde can be synthesized using a variety of methods, including the use of a Grignard reagent, a nucleophilic substitution reaction, or a Friedel-Crafts acylation reaction. The Grignard reagent method involves the reaction of 5-chloro-1,2,3-thiadiazole with an alkyl halide in the presence of a base. The nucleophilic substitution reaction involves the reaction of 5-chloro-1,2,3-thiadiazole with an alkyl halide in the presence of a nucleophile, such as an amine or a thiol. The Friedel-Crafts acylation reaction involves the reaction of 5-chloro-1,2,3-thiadiazole with an acyl chloride in the presence of a Lewis acid.

properties

IUPAC Name

2-[(5-chlorothiadiazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-10-8(12-13-16-10)6-15-9-4-2-1-3-7(9)5-14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRQYAVZWIHRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.